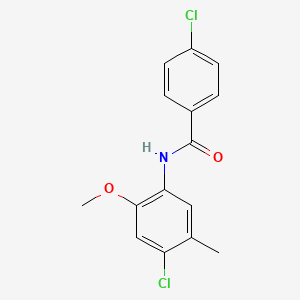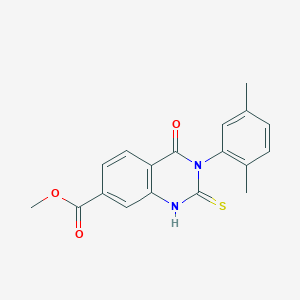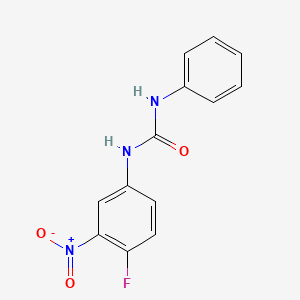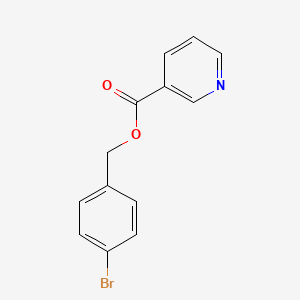![molecular formula C19H23N3O3 B5732071 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, commonly known as DNMDP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DNMDP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
作用机制
The exact mechanism of action of DNMDP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DNMDP has also been found to interact with certain receptors in the brain, such as the sigma-1 receptor, which is involved in regulating a variety of physiological processes.
Biochemical and Physiological Effects:
DNMDP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. DNMDP has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The advantages of using DNMDP in lab experiments include its potential use in the development of new drugs for the treatment of various diseases. DNMDP has been found to possess a wide range of biological activities, making it a promising candidate for drug development. However, the limitations of using DNMDP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on DNMDP. One area of research is the development of new drugs based on DNMDP. Researchers are exploring the potential use of DNMDP derivatives in the treatment of various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders. Another area of research is the elucidation of the exact mechanism of action of DNMDP. Researchers are working to understand how DNMDP interacts with neurotransmitters and receptors in the brain. Finally, researchers are exploring the potential use of DNMDP in combination with other drugs to enhance its therapeutic effects.
合成方法
DNMDP can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenol with 2,3-dimethylphenylpiperazine in the presence of a catalyst. The product is then purified using column chromatography to obtain pure DNMDP. The synthesis of DNMDP is a complex process that requires specialized equipment and expertise.
科学研究应用
DNMDP has been extensively studied for its potential use in the development of new drugs. It has been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. DNMDP has also been found to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain.
属性
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(15(14)2)21-10-8-20(9-11-21)13-16-12-17(22(24)25)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPKIXRYPTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423248 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)




![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)


![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)